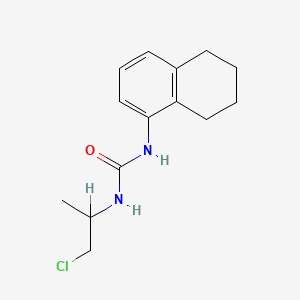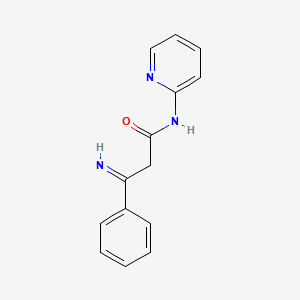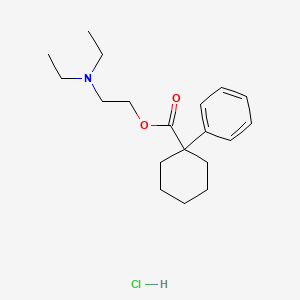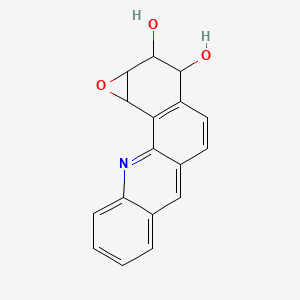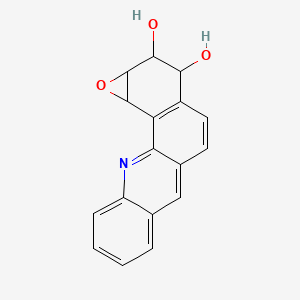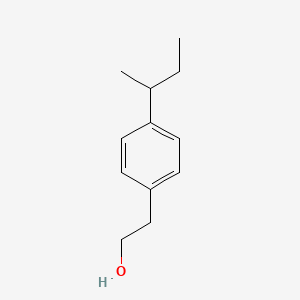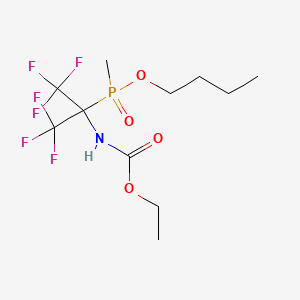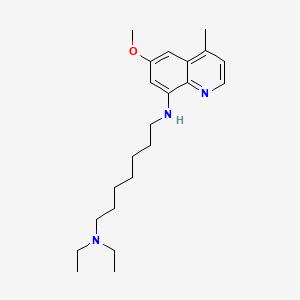
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine is a complex organic compound with the molecular formula C22H35N3O It is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methoxy and methyl groups are introduced through subsequent methylation and methoxylation reactions.
The heptyl chain is then attached to the quinoline core via a nucleophilic substitution reaction, where the amino group of the heptyl chain reacts with the quinoline derivative. Finally, the diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine
- Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline moiety and the presence of a heptyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
68219-16-9 |
|---|---|
Fórmula molecular |
C22H35N3O |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C22H35N3O/c1-5-25(6-2)15-11-9-7-8-10-13-23-21-17-19(26-4)16-20-18(3)12-14-24-22(20)21/h12,14,16-17,23H,5-11,13,15H2,1-4H3 |
Clave InChI |
ZFEGQNGGNPZFFS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


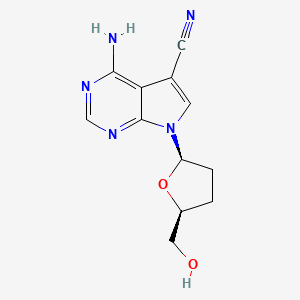
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

